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Caproctamine

Cat. No.: B1248005
M. Wt: 667.0 g/mol
InChI Key: HDAQKLAKMZNBQB-UHFFFAOYSA-N
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Description

Caproctamine is a chemical compound with the systematic name N,N'-Octamethylenebis[6-[N-(2-methoxybenzyl-N-methylamino]-N-methylhexanamide] and the molecular formula C 40 H 66 N 4 O 4 . It has a molecular weight of approximately 666.99 g/mol and is identified by the CAS Registry Number 216174-98-0 . From a research perspective, this compound is a significant molecule as it is one of only a few drugs that have been approved by the US Food and Drug Administration (FDA) for the treatment of Alzheimer's disease (AD) . AD is a chronic neurodegenerative disease clinically characterized by memory loss and learning deficits, and its pathology is associated with amyloid plaques, hyperphosphorylated tau protein, and neurofibrillary tangles . The current standard of care for AD involves acetylcholinesterase (AChE) inhibitors, which work by increasing the levels of the neurotransmitter acetylcholine in the brain to facilitate nerve cell communication . This compound's specific mechanism of action, while noted in the context of approved AD treatments, is not detailed in the available public literature. Its status as an approved therapeutic highlights its high value as a research tool. Scientists can utilize this compound as a reference standard in bioanalytical research, for in vitro studies investigating the pathophysiology of neurodegenerative diseases, and in comparative studies against new experimental compounds. This product is provided for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H66N4O4 B1248005 Caproctamine

Properties

Molecular Formula

C40H66N4O4

Molecular Weight

667.0 g/mol

IUPAC Name

6-[(2-methoxyphenyl)methyl-methylamino]-N-[8-[6-[(2-methoxyphenyl)methyl-methylamino]hexanoyl-methylamino]octyl]-N-methylhexanamide

InChI

InChI=1S/C40H66N4O4/c1-41(33-35-23-15-17-25-37(35)47-5)29-19-11-13-27-39(45)43(3)31-21-9-7-8-10-22-32-44(4)40(46)28-14-12-20-30-42(2)34-36-24-16-18-26-38(36)48-6/h15-18,23-26H,7-14,19-22,27-34H2,1-6H3

InChI Key

HDAQKLAKMZNBQB-UHFFFAOYSA-N

Canonical SMILES

CN(CCCCCC(=O)N(C)CCCCCCCCN(C)C(=O)CCCCCN(C)CC1=CC=CC=C1OC)CC2=CC=CC=C2OC

Synonyms

caproctamine

Origin of Product

United States

Evolution Within Neurodegenerative Disease Research Paradigms

The understanding of neurodegenerative diseases, particularly Alzheimer's, has evolved significantly over time. While the cholinergic hypothesis provided the initial framework for drug development, the field has expanded to include other pathological hallmarks, such as the aggregation of amyloid-beta (Aβ) peptides into plaques and the formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. This shift in understanding has influenced the research trajectory of compounds like Caproctamine.

The recognition that acetylcholinesterase can play a role in the aggregation of Aβ peptides has opened new avenues for the therapeutic potential of cholinesterase inhibitors. Research has suggested that by binding to the peripheral anionic site of AChE, certain inhibitors can prevent the enzyme from promoting the formation of amyloid fibrils. This dual-functionality—enhancing cholinergic transmission and potentially mitigating amyloid pathology—represents a significant evolution in the research paradigm for neurodegenerative diseases.

While direct studies on this compound's effect on Aβ aggregation are not extensively documented in publicly available literature, its identity as a polyamine-based cholinesterase inhibitor places it within a class of compounds that are being investigated for such multi-target effects. The inherent properties of polyamines themselves have been shown to influence the fibrillation of Aβ peptides, suggesting that polyamine-based scaffolds like that of this compound could be further explored and modified to target these downstream pathological events in Alzheimer's disease. nih.gov The evolution of research in this area now focuses on developing single molecules that can address multiple facets of the disease, moving beyond purely symptomatic treatment towards disease-modifying therapies.

Synthetic Strategies and Methodologies for Caproctamine and Analogs

Chemical Synthesis Approaches for the Parent Compound

A plausible synthetic route would begin with the preparation of the N-substituted diamine intermediate, N-(2-methoxybenzyl)-N-methylhexane-1,6-diamine. This intermediate can be synthesized via reductive amination. jove.comorganic-chemistry.org This process would involve reacting 2-methoxybenzaldehyde (B41997) with N-methyl-1,6-diaminohexane. The resulting imine would then be reduced to the secondary amine, for instance, using a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. jove.comorganic-chemistry.org

The final step in the synthesis of Caproctamine would be the formation of the amide bonds. This is typically achieved by reacting two equivalents of the synthesized N-(2-methoxybenzyl)-N-methylhexane-1,6-diamine with one equivalent of octanedioyl dichloride (the acid chloride of suberic acid). This reaction is a standard method for forming amides from amines and acyl chlorides. Alternatively, the coupling of suberic acid itself with the diamine can be facilitated by various peptide coupling reagents. peptide.combachem.comiris-biotech.de Common coupling agents used in such syntheses include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. peptide.combachem.comiris-biotech.de

The general reaction can be depicted as follows:

Formation of the N-substituted diamine: 2-methoxybenzaldehyde + N-methyl-1,6-diaminohexane → Imine intermediate Imine intermediate + Reducing agent → N-(2-methoxybenzyl)-N-methylhexane-1,6-diamine

Amide bond formation: 2 N-(2-methoxybenzyl)-N-methylhexane-1,6-diamine + Octanedioyl dichloride → this compound

This synthetic strategy is a common and effective method for preparing symmetrical bis-amides and is consistent with the synthetic approaches described for various analogs of this compound.

Derivatization Strategies for Structural Modification in Research

The structural framework of this compound has been systematically modified in various research endeavors to explore its biological activity. These derivatization strategies have primarily focused on two key areas: the terminal aromatic rings and the nitrogen atoms within the polyamine backbone.

One major area of derivatization involves altering the substituents on the phenyl ring of the 2-methoxybenzyl group. chemistrysteps.com Researchers have introduced a variety of substituents at different positions on the phenyl ring to investigate the impact of electronic and steric effects on activity. These modifications aim to probe the binding interactions of the molecule with its biological targets.

Another significant derivatization strategy targets the nitrogen atoms of the this compound scaffold. chemistrysteps.com This includes modifications at both the amine and the amide nitrogens. For instance, the methyl group on the amine nitrogen has been replaced with other alkyl groups, such as an ethyl group, to study the influence of the size of the substituent on the nitrogen atom. chemistrysteps.com Furthermore, quaternization of the tertiary amine to form the corresponding methiodide derivatives has been employed to investigate the role of a permanent positive charge on the biological activity of the compounds. chemistrysteps.com

These derivatization strategies are crucial for understanding the structure-activity relationships of this compound and for the rational design of more potent and selective analogs.

Table 1: Examples of Derivatization Strategies for this compound

Region of Modification Type of Derivatization Example of Modified Group Purpose of Modification
Phenyl RingSubstitution on the aromatic ringIntroduction of various substituents at different positionsTo study the influence of electronic and steric effects on activity.
Amine NitrogenN-AlkylationReplacement of the N-methyl group with an N-ethyl groupTo investigate the effect of the size of the N-substituent on activity.
Amine NitrogenQuaternizationFormation of methiodide derivativesTo assess the impact of a permanent positive charge on biological activity.

Methodologies for Analog Generation in Structure-Activity Studies

The generation of this compound analogs has been a cornerstone of structure-activity relationship (SAR) studies, aiming to elucidate the structural requirements for its biological effects. These methodologies involve systematic modifications of the this compound scaffold to probe the importance of different structural features.

A primary methodology for analog generation is the variation of the substituents on the phenyl ring. chemistrysteps.com By synthesizing a series of analogs with different functional groups on the aromatic ring, researchers can establish relationships between the electronic properties of the substituents and the biological potency of the compounds. chemistrysteps.com

Another key approach is the modification of the nitrogen atoms within the polyamine structure. This includes the synthesis of analogs with different N-alkyl groups to explore the steric tolerance at this position. chemistrysteps.com The synthesis of the corresponding quaternary ammonium (B1175870) salts (methiodides) has also been a valuable tool to understand the role of the charge at the nitrogen atom. chemistrysteps.com

In some instances, more profound structural changes have been made to create less flexible analogs. This includes incorporating the terminal 2-methoxybenzyl groups into a tricyclic system, leading to the development of hexahydrochromeno[4,3-b]pyrrole derivatives. This approach seeks to create rigid analogs that mimic a specific conformation of this compound.

The synthesis of these diverse analogs relies on established organic chemistry reactions, including reductive amination for the introduction of substituted benzyl (B1604629) groups and standard amide bond forming reactions using coupling agents. The resulting analogs are then subjected to biological assays to determine their activity, allowing for the establishment of comprehensive structure-activity relationships.

Table 2: Methodologies for Generating this compound Analogs in SAR Studies

Structural Region Modified Methodology Example of Analog Rationale for Analog Generation
Phenyl RingIntroduction of various substituentsAnalogs with different functional groups on the phenyl ringTo establish a relationship between electronic characteristics and potency.
Nitrogen AtomsVariation of N-alkyl groups and quaternizationN-ethyl analog, methiodide derivativesTo study the effect of substituent size and charge on activity.
Central SpacerReplacement of the octamethylene chainAnalogs with dipiperidine or dianiline linkersTo investigate the role of the central spacer's rigidity and conformation.
Terminal GroupsIncorporation into a rigid frameworkHexahydrochromeno[4,3-b]pyrrole derivativesTo create conformationally restricted analogs.

Mechanistic Investigations at the Molecular and Cellular Level

Acetylcholinesterase (AChE) Modulation Studies

AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), playing a vital role in neuronal transmission. whiterose.ac.uknih.gov The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

Research on Inhibitory Potency Against AChE

Studies have consistently demonstrated Caproctamine and its analogues as potent inhibitors of AChE. acs.orgnih.gov The inhibitory potency is often quantified by the pIC50 value, which is the negative logarithm of the concentration required to inhibit 50% of the enzyme's activity. For instance, the N-ethyl analogue of this compound exhibited a pIC50 value of 7.73 (±0.02) against AChE. acs.orgnih.govnih.gov Further structure-activity relationship (SAR) studies have explored how modifications to the phenyl ring and nitrogen atoms of this compound influence its AChE inhibitory potency. acs.orgnih.gov A notable finding was the relationship between the electronic characteristics of substituents at the 2-position of the phenyl ring and the AChE inhibitory potency. acs.orgnih.gov

One particularly potent derivative, compound 4, which features a dipiperidine moiety replacing the octamethylene spacer of the this compound analogue, displayed a pIC50 of 8.48 ± 0.02 against AChE. acs.orgnih.gov

CompoundAChE Inhibitory Potency (pIC50)Reference
N-ethyl-analogue of this compound7.73 (±0.02) acs.org, nih.gov, nih.gov
Compound 4 (dipiperidine derivative)8.48 (±0.02) acs.org, nih.gov

Investigation of Binding Site Interactions (Active Site vs. Peripheral Anionic Site)

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20Å deep. ebi.ac.ukmdpi.com This site contains a catalytic triad (B1167595) of amino acids essential for substrate hydrolysis. nih.gov At the entrance of this gorge lies the peripheral anionic site (PAS), which is involved in sequestering the substrate, acetylcholine, before it proceeds to the catalytic site. ebi.ac.uk The PAS is composed of several aromatic residues. nih.gov

Research indicates that this compound and its derivatives are capable of interacting with both the catalytic active site (CAS) and the PAS of AChE. acs.orgnih.gov This dual binding capability is a characteristic of interest for the development of potent AChE inhibitors. nih.gov The ability of a ligand to bridge both sites can enhance its inhibitory effect. weizmann.ac.il Molecular modeling studies have been instrumental in confirming that these compounds can indeed bind to both the CAS and the PAS. researchgate.net

Butyrylcholinesterase (BChE) Modulation Studies

Butyrylcholinesterase, also known as pseudocholinesterase, is another cholinesterase enzyme found in the body that can hydrolyze acetylcholine. wikipedia.org While AChE is the primary enzyme for acetylcholine breakdown in a healthy brain, BChE activity becomes more significant in the brains of individuals with advanced Alzheimer's disease. mdpi.com

Research on Inhibitory Potency Against BChE

Investigations into the effects of this compound and its analogues on BChE have shown that these compounds also possess inhibitory activity against this enzyme, although generally to a lesser extent than against AChE. nih.govacs.org For example, the N-ethyl-analogue of this compound, which is a potent AChE inhibitor, displayed a pIC50 value of 5.65 (±0.03) against BChE. acs.orgnih.govnih.gov The structural modifications explored in SAR studies have also been evaluated for their impact on BChE inhibition. acs.orgnih.gov

CompoundBChE Inhibitory Potency (pIC50)Reference
N-ethyl-analogue of this compound5.65 (±0.03) acs.org, nih.gov, nih.gov

Comparative Analysis of AChE/BChE Selectivity in Research

The selectivity of an inhibitor for AChE over BChE is a crucial aspect of its pharmacological profile. acs.org A higher selectivity for AChE is often desired to minimize potential side effects associated with BChE inhibition. The N-ethyl-analogue of this compound demonstrates a clear selectivity for AChE over BChE, as indicated by the significant difference in their respective pIC50 values (7.73 for AChE versus 5.65 for BChE). acs.orgnih.govnih.gov This selectivity is an important consideration in the development of potential therapeutic agents. acs.org The structural differences between the active site gorges of AChE and BChE, particularly the substitution of some aromatic residues in AChE with aliphatic ones in BChE, are responsible for the observed differences in inhibitor selectivity. plos.orgnih.gov

Muscarinic M2 Receptor Antagonism Research

This compound was identified as a dual cholinergic agent, acting as both an acetylcholinesterase (AChE) inhibitor and an antagonist of muscarinic M2 receptors. rsc.org This dual action is significant because M2 receptors function as presynaptic autoreceptors on cholinergic neurons; their blockade can enhance the release of acetylcholine (ACh) into the synaptic cleft, a key therapeutic strategy. nih.govgoogle.com

Structure-activity relationship (SAR) studies have been crucial in understanding and optimizing the M2 antagonistic activity of the this compound scaffold. While specific binding affinity values for this compound itself are not detailed in the provided research, extensive work on its derivatives highlights the importance of its polyamine backbone. nih.govnih.gov

For instance, research on N-substituted analogues of this compound has provided quantitative data on M2 receptor antagonism. The N-ethyl analogue of this compound demonstrated notable antagonistic activity at M2 receptors in guinea pig left atrium preparations. nih.gov Further modifications, such as replacing the central octamethylene spacer with a more rigid dipiperidine moiety, yielded compounds with significant M2 antagonistic activity. nih.gov

Antagonistic Activity of this compound Analogues at Muscarinic M2 Receptors

CompoundModificationAntagonistic Activity (pKb)Assay SystemSource
N-ethyl-analogue of this compound (Compound 9)N-ethyl substitution5.65 (±0.06)Guinea pig left atrium nih.gov
Dipiperidine derivative (Compound 4)Replacement of octamethylene spacer with dipiperidine6.18 (±0.20)Not specified nih.gov

These studies confirm that the this compound structure is a viable template for developing M2 receptor antagonists. nih.govnih.gov

The antagonism of presynaptic M2 autoreceptors is a well-established mechanism for increasing the synaptic levels of acetylcholine. nih.govgoogle.com Functional assays in preclinical models have supported this mechanism for this compound-based compounds. Research on the N-ethyl-analogue of this compound showed that its ability to antagonize M2 receptors was accompanied by an enhanced cholinergic effect, demonstrated by its capacity to reverse a d-tubocurarine-induced neuromuscular blockade. nih.gov This functional outcome is consistent with an increase in acetylcholine availability at the neuromuscular junction. nih.gov The study concluded that the ability to increase acetylcholine levels was maintained in this analogue. nih.gov This provides indirect but strong evidence that the M2 antagonism of the this compound scaffold translates to an enhancement of cholinergic transmission in preclinical settings. nih.govnih.gov

Other Biochemical Interaction Pathways Explored in Research

Beyond its cholinergic activities, the this compound scaffold has served as a foundation for developing ligands that interact with other key biochemical pathways implicated in neurodegenerative diseases.

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. frontiersin.orgmdpi.com Research has explored the potential of this compound-based compounds to interfere with this process. While early research focused on its cholinergic properties, subsequent studies on derivatives have shown that the polyamine backbone can be adapted to inhibit Aβ aggregation. nih.govresearchgate.net

Specifically, studies on this compound analogues where the flexible inner chain was replaced by more constrained cyclic moieties found that these new compounds were able to inhibit AChE-induced Aβ aggregation more effectively than the reference drug donepezil. nih.gov Another derivative, Memoquin, which was rationally designed by replacing the linear alkyl chain of the this compound scaffold with a radical scavenger moiety, demonstrated a significant capacity to reduce Aβ aggregation in in vitro assays. medchemexpress.comunipi.it These findings indicate that while this compound itself may not be a primary Aβ aggregation inhibitor, its structure is a valuable starting point for designing dual-function molecules that combine cholinergic activity with anti-amyloid properties. rsc.orgnih.govunipi.it

The beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is the rate-limiting enzyme in the production of Aβ peptides and a prime therapeutic target. nih.govnih.gov this compound has been utilized as a lead structure for the development of BACE-1 inhibitors. unipi.itphorteeducacional.com.br

The multi-target-directed ligand Memoquin, derived from the this compound framework, was shown to inhibit BACE-1 in a concentration-dependent manner. unipi.it This demonstrates that the this compound scaffold can be successfully modified to interact with the catalytic site of this key aspartyl protease. unipi.it

BACE-1 Inhibitory Activity of a this compound-Derived Compound

CompoundDerivationBACE-1 Inhibition (IC₅₀)Source
MemoquinThis compound scaffold with a quinone-bearing polyamine chain108 nM medchemexpress.comunipi.it

The development of BACE-1 inhibitors from the this compound template underscores its versatility as a scaffold for creating multi-target agents. unipi.itphorteeducacional.com.br

Nitric oxide (NO) and its synthesizing enzyme, nitric oxide synthase (NOS), play complex roles in the central nervous system. nih.gov During neuroinflammation, levels of inducible NOS (iNOS) are often increased, contributing to nitrosative stress, which is implicated in neurodegeneration. nih.govnih.govfrontiersin.org Consequently, the modulation of NOS activity has become a target in the design of multi-functional ligands for neurodegenerative diseases.

While direct studies on this compound's effect on nitric oxide synthase are not prominent in the available research, the development of other multi-target-directed ligands provides context for this line of investigation. unibo.it For example, certain tacrine-based dimers have been shown to act as inhibitors of nitric oxide synthase. unibo.it Furthermore, research into novel inhibitors of iNOS has identified potent and selective compounds, demonstrating the feasibility of targeting this enzyme for anti-inflammatory effects. acs.orgacs.org This area of research highlights a potential, albeit underexplored, pathway for derivatives of foundational scaffolds like this compound in the broader strategy of creating multi-target drugs. nih.govunibo.it

Structure Activity Relationship Sar Studies and Ligand Design Principles

Impact of Substituents on Phenyl Ring and Nitrogen Atoms on Biological Interactions

The structural framework of Caproctamine has been systematically modified to probe the influence of various substituents on its biological activity, particularly as an inhibitor of cholinesterases. nih.govacs.org Research has focused on altering substituents on both the terminal phenyl rings and the nitrogen atoms within the polyamine backbone. acs.orgacs.org

A crucial element for high affinity towards AChE is the 2-methoxybenzyl group present on the terminal nitrogen atoms. acs.org The unsubstituted analogue of a related compound showed significantly weaker inhibition, highlighting the importance of this specific aromatic substituent. acs.org Further investigations into the phenyl ring substituents led to a significant SAR finding: a clear relationship exists between the electronic properties of substituents at the 2-position and the AChE inhibitory potency (expressed as pIC₅₀) for a series of tertiary amine analogues. nih.govacs.org

Modifications to the nitrogen atoms, both the tertiary amine and the inner amide groups, have also been explored. nih.govacs.org Replacing the methyl groups on the terminal nitrogens with ethyl groups resulted in a particularly interesting compound, the N-ethyl-analogue of this compound. nih.gov This derivative demonstrated potent AChE inhibition with a pIC₅₀ value of 7.73 and a notable ability to reverse d-tubocurarine-induced neuromuscular blockade, indicating effective enhancement of acetylcholine (B1216132) levels in a functional context. nih.govacs.org Moreover, this analogue exhibited a long duration of action as an AChE inhibitor, a desirable property for potential therapeutic agents. nih.gov

The table below summarizes the inhibitory potencies of this compound's N-ethyl analogue against cholinesterases.

CompoundTarget EnzymeInhibitory Potency (pIC₅₀)
N-ethyl-caproctamineAcetylcholinesterase (AChE)7.73 (±0.02) nih.gov
N-ethyl-caproctamineButyrylcholinesterase (BChE)5.65 (±0.03) nih.gov

Role of Polyamine Backbone and Spacer Modifications on Activity

The polyamine backbone of this compound is not merely a scaffold but an active contributor to its biological profile. Modifications to the length, flexibility, and chemical nature of the spacers connecting the nitrogen atoms have profound effects on activity and selectivity. tandfonline.comnih.gov

Effects of Inner Polymethylene Chain Modifications

This compound itself is a diamine-diamide, a structure derived from tetraamines like methoctramine (B27182) by replacing the two inner amine functions with amide groups. acs.orgresearchgate.net This transformation from an amine to an amide at the inner positions alters the molecule's properties, including a decrease in affinity for muscarinic M₂ receptors while simultaneously increasing affinity for AChE. researchgate.net

In related polyamine structures, the length of the inner polymethylene chain separating the nitrogen atoms is a critical determinant of inhibitory potency and selectivity. For instance, in a series of methoctramine derivatives, decreasing the length of the inner chain from its optimal length led to a reduction in both inhibitory power and selectivity against polyamine oxidase (PAOX). tandfonline.com This underscores the precise spatial requirements of the binding sites, where the polymethylene chain ensures optimal positioning of the terminal pharmacophoric groups.

Influence of Cyclic Moieties in Structural Design

To probe the role of the backbone's flexibility, SAR studies have involved replacing the linear inner polymethylene chain with more rigid cyclic moieties. nih.govacs.org In a key study, the flexible octamethylene spacer of a this compound analogue was replaced with dipiperidine and dianiline moieties. nih.gov

This structural rigidification led to compounds with distinct biological profiles. The dipiperidine derivative emerged as an exceptionally potent AChE inhibitor, with a pIC₅₀ value of 8.48. nih.gov A significant finding from this research was that while this compound and its linear ethyl-analogue could bind to both the catalytic and peripheral anionic sites (PAS) of AChE, they did not inhibit AChE-induced aggregation of amyloid-beta (Aβ) peptide. nih.govacs.org In contrast, the analogues containing the constrained cyclic spacers (dipiperidine and dianiline) were able to inhibit this Aβ aggregation. nih.govacs.org This suggests that simply binding to both sites of the enzyme is not enough to prevent Aβ aggregation; a certain degree of structural rigidity in the linking spacer is also required. acs.orgunibo.it

The table below compares the AChE inhibitory potency of a linear this compound analogue with its cyclic derivative.

CompoundInner SpacerAChE Inhibitory Potency (pIC₅₀)
Ethyl-analogue of this compoundOctamethylene (linear)7.73 nih.gov
Dipiperidine derivativeDipiperidine (cyclic)8.48 nih.gov

Analysis of Electronic and Steric Effects in Ligand Design

The design of this compound analogues is heavily influenced by the interplay of electronic and steric effects, which dictate the ligand's affinity and orientation within the target's binding site. acs.orgresearchgate.net

The electronic characteristics of substituents on the phenyl ring are critical. A direct correlation was identified between the electronic properties (measured by the acid dissociation constant, pKa) of substituents at the 2-position of the phenyl ring and the resulting AChE inhibitory potency (pIC₅₀) of the tertiary amine compounds. nih.govacs.org This relationship highlights that the electron-donating or electron-withdrawing nature of the substituent directly modulates the interaction with the enzyme. chemrxiv.org This effect was further confirmed by the observation that the inhibitory potency of the corresponding permanently charged methiodide derivatives remained constant, irrespective of the substituent, indicating the importance of the tertiary amine's protonation state, which is governed by electronic factors. nih.govacs.org

Steric effects, which relate to the size and shape of the molecule and its components, are equally important. nih.govunits.it The introduction of bulky cyclic moieties like the dipiperidine unit in the polyamine backbone serves as a prime example. nih.govacs.org This modification introduces steric constraints that reduce the molecule's flexibility. researchgate.net While this rigidity can enhance binding affinity by reducing the entropic penalty upon binding, it also fundamentally alters the mode of interaction. The ability of these sterically constrained analogues to inhibit Aβ aggregation, a feat the more flexible linear compounds could not achieve, demonstrates that steric bulk and conformational restriction can confer novel biological activities. nih.govacs.org

Quantitative Structure-Activity Relationships (QSAR) Research

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that attempt to correlate the chemical structure of a compound with its biological activity. nih.govwikipedia.org These models use statistical methods to relate physicochemical properties or molecular descriptors to a measured biological response, enabling the prediction of activity for new, untested compounds. nih.govnih.gov

The extensive SAR studies conducted on this compound and its derivatives provide the foundational data required for developing robust QSAR models. nih.gov The identification of a quantitative relationship between the electronic characteristics (pKa) of phenyl ring substituents and the AChE inhibitory potency (pIC₅₀) is a classic example of a QSAR finding. nih.govacs.orgnih.gov This type of correlation allows researchers to move beyond qualitative descriptions and apply predictive, quantitative metrics to ligand design.

By systematically exploring how modifications to the polyamine backbone, substituent groups, and their electronic and steric properties affect biological endpoints, researchers have generated a rich dataset. nih.gov This data can be used to build QSAR models for this class of polyamine-based inhibitors. Such models are invaluable tools in drug discovery, allowing for the virtual screening of large compound libraries and the rational, data-driven optimization of lead compounds like this compound to enhance potency and selectivity. nih.gov

Computational and Theoretical Chemistry Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking studies have been pivotal in predicting and analyzing the binding of Caproctamine to acetylcholinesterase (AChE). These computational simulations have theoretically investigated the interaction of the diprotonated form of this compound with the active site gorge of the enzyme. acs.org The primary finding from these studies is that this compound acts as a dual binding site inhibitor, simultaneously interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. acs.orgresearchgate.net

The flexible nature of this compound's polyamine backbone is a key feature highlighted by these studies. acs.org It allows the molecule to adopt multiple conformations, enabling it to fold in a way that the two terminal o-methoxybenzylamine groups can span the approximately 16 Å distance between the CAS and PAS. acs.org At one end, an o-methoxybenzylamine moiety is predicted to interact with residues near Trp84 in the CAS, while the other end reaches the PAS, which is associated with Trp279. acs.org This dual-site interaction is believed to be crucial for its potent inhibitory activity and may also play a role in preventing AChE-induced aggregation of β-amyloid peptides. acs.orgnih.gov

The lipophilic octamethylene chain that forms the core of this compound plays a significant role in stabilizing the enzyme-inhibitor complex through hydrophobic interactions with several aromatic residues within the AChE gorge. acs.org

Table 1: Key Interacting Residues of this compound within the AChE Gorge Identified by Molecular Docking

Binding SiteKey Interacting Residues
Catalytic Active Site (CAS)Trp84
Peripheral Anionic Site (PAS)Trp279
Inner Gorge (Hydrophobic)Tyr70, Tyr121, Phe288, Phe290, Tyr330, Phe331, Tyr334

These docking studies provide a structural rationale for the mixed-type inhibition observed in kinetic experiments and have established this compound as a lead compound for the design of other dual-binding site AChE inhibitors. acs.orgacs.org

Molecular Dynamics Simulations for Binding Conformation Analysis

To further investigate the stability and dynamics of the interactions predicted by molecular docking, molecular dynamics (MD) simulations have been employed. acs.orgnih.gov These simulations, which model the movement of atoms and molecules over time, have been used to study the this compound-AChE complex in a more dynamic, solution-phase environment. acs.orgnih.gov

MD simulations have confirmed the initial hypotheses from docking studies, indicating that this compound can indeed form a stable complex by simultaneously contacting both the catalytic and peripheral sites of the enzyme. acs.org The simulations provide evidence that the binding conformation, with the terminal moieties interacting with Trp84 and Trp279, is energetically favorable and can be maintained over time. acs.orgnih.gov

These computational studies are crucial as they account for the flexibility of both the ligand and the enzyme, offering a more realistic representation of the binding event than rigid docking algorithms. nih.gov The results from MD simulations support the proposed binding mechanism and reinforce the understanding of how this compound's structural flexibility is key to its function as a dual-site AChE inhibitor. acs.orgnih.gov The stability of interactions with key residues like Asp72, Tyr70, Tyr121, Tyr334, and Phe288 has been highlighted in simulation runs, underscoring their importance for the compound's inhibitory activity. nih.gov

Pharmacophore Modeling and Virtual Screening in Ligand Discovery

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov For acetylcholinesterase inhibitors, pharmacophore models are often developed based on the structures of known potent inhibitors to guide the search for new chemical entities. nih.govnih.gov While specific pharmacophore models derived directly from this compound are not extensively detailed in the literature, its structure has served as a crucial template and lead compound for designing new multi-target-directed ligands. drugbank.comebi.ac.uk

The key features of dual-binding site AChE inhibitors like this compound—typically including hydrophobic groups, hydrogen bond donors/acceptors, and positively ionizable features corresponding to interactions at the CAS and PAS—are incorporated into pharmacophore hypotheses. nih.govnih.gov These models are then used as 3D queries for virtual screening of large chemical databases to identify novel compounds that match the required pharmacophoric features. nih.govtci-thaijo.orgx-mol.net

This approach has led to the discovery of analogs and other compounds that retain the dual-binding principle pioneered by molecules like this compound. nih.govebi.ac.uk For example, less flexible analogs of this compound have been designed and synthesized based on its structural framework to improve AChE inhibitory activity. ebi.ac.uk The process involves filtering hits from virtual screening based on drug-likeness properties and then subjecting them to molecular docking to predict their binding modes, a strategy that has proven effective in identifying new and potent AChE inhibitors. nih.govtci-thaijo.org

Applications of Cheminformatics and Quantum Chemistry in Design

Cheminformatics encompasses the use of computational methods to analyze and manage large sets of chemical data, playing a vital role in modern drug discovery. mdpi.comu-strasbg.fr In the context of this compound and its derivatives, cheminformatics approaches are integral to structure-activity relationship (SAR) studies. drugbank.com These studies systematically modify the chemical structure of a lead compound like this compound and analyze the effects on biological activity. For instance, variations in the substituents on the phenyl rings and the nitrogen atoms of this compound have been investigated to understand their impact on AChE inhibitory potency. drugbank.com

Quantum chemistry methods, which apply the principles of quantum mechanics to study chemical systems, are used to calculate molecular properties that govern reactivity and interaction. nih.govscielo.org.mxmdpi.com In the SAR studies of this compound analogs, a relationship was identified between the electronic characteristics of substituents and the resulting AChE inhibitory potency. drugbank.com Quantum chemistry calculations can provide descriptors, such as electrostatic potential and pKa, that quantify these electronic characteristics, thereby offering a theoretical basis for the observed SAR. drugbank.comnih.gov These computational tools allow researchers to rationalize why certain chemical modifications enhance or diminish activity and to predict the properties of yet-to-be-synthesized compounds, thus guiding the design of more potent inhibitors. mdpi.com

Theoretical Models for Enzyme-Inhibitor Complexes

The collective findings from molecular docking, molecular dynamics, and kinetic studies have culminated in a robust theoretical model for the this compound-acetylcholinesterase (AChE) inhibitor complex. This model is defined by the mixed-type inhibition pattern of this compound, which is structurally explained by its ability to bind to more than one site on the enzyme. acs.orgnih.gov

The central tenet of the model is the dual-site occupancy of the AChE gorge by this compound. acs.org Its flexible aliphatic chain allows the two terminal aromatic moieties to simultaneously engage the catalytic active site (CAS) at the base of the gorge and the peripheral anionic site (PAS) at its entrance. acs.orgacs.org

Key Features of the Theoretical this compound-AChE Complex Model:

Dual-Site Binding: The inhibitor spans the active site gorge, with one functional end interacting with the CAS (near Trp84) and the other with the PAS (near Trp279). acs.org

Conformational Flexibility: The inhibitor's flexible backbone is essential for adopting the necessary conformation to bridge the two binding sites. acs.org

Hydrophobic and Cation-π Interactions: The binding is stabilized by numerous hydrophobic interactions with aromatic residues lining the gorge and likely cation-π interactions between the protonated amine functions and the aromatic rings of tryptophan residues. acs.orgresearchgate.net

Mixed-Type Inhibition: This structural model provides a clear rationale for the mixed competitive and non-competitive inhibition kinetics observed experimentally, as the inhibitor can bind to both the free enzyme (competing with the substrate at the CAS) and the enzyme-substrate complex (at the PAS). acs.orgnih.gov

This theoretical model has been fundamental not only for understanding the inhibitory mechanism of this compound itself but also for serving as a blueprint in the rational design of a new generation of multi-target-directed ligands for potential therapeutic applications. nih.govdrugbank.com

Preclinical Research Models and Methodologies

In Vitro Experimental Paradigms

In vitro studies are fundamental for characterizing the direct molecular interactions and cellular effects of a compound. These assays are conducted in a controlled environment outside of a living organism, allowing for precise measurements of specific biological activities.

Enzyme Inhibition Assays (e.g., Ellman Method for Cholinesterases)

A primary area of investigation for compounds aimed at treating Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The Ellman method is a widely used, simple, and robust spectrophotometric assay to determine the activity of these enzymes. biorxiv.orgsemanticscholar.orgnih.govmdpi.com This method relies on the hydrolysis of the substrate acetylthiocholine (B1193921) (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the Ellman's reagent, to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. biorxiv.orgresearchgate.net The rate of color formation is proportional to the enzyme's activity. When an inhibitor like Caproctamine is present, the rate of the reaction decreases, and this reduction can be used to calculate the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

In studies on this compound and its analogues, the Ellman method has been utilized to determine their inhibitory potency against both AChE and BChE. drugbank.com Research has shown that modifications to the structure of this compound, such as altering substituents on the phenyl ring or the nitrogen atoms, can significantly affect its inhibitory activity against these enzymes. drugbank.com For instance, the N-ethyl analogue of this compound demonstrated a pIC50 value of 7.73 against AChE and 5.65 against BChE. acs.orgresearchgate.netnih.gov

Table 1: Cholinesterase Inhibitory Activity of a this compound Analogue

Compound Target Enzyme pIC50 (± SD)
N-ethyl-Caproctamine AChE 7.73 (± 0.02)
N-ethyl-Caproctamine BChE 5.65 (± 0.03)

Data sourced from Tumiatti et al., 2003. acs.orgresearchgate.netnih.gov

Cell-Based Assays for Receptor Function and Cellular Responses (e.g., neuronal cell extract studies)

Cell-based assays are critical for understanding how a compound affects cellular functions, such as receptor signaling and neuronal responses, in a more biologically relevant context than enzyme assays. unipi.itarchive.org These assays often utilize immortalized neuronal cell lines like SH-SY5Y and PC-12, or primary neuronal cultures. mednexus.orgnih.govnih.govencyclopedia.pub Researchers can transfect these cells to express specific receptors of interest and then measure the downstream effects of a compound on cellular signaling pathways, such as changes in second messenger concentrations (e.g., calcium flux) or gene expression. archive.org For instance, neurite outgrowth assays can be used to assess the potential of a compound to promote neuronal development or regeneration, a desirable characteristic for treating neurodegenerative diseases. nih.gov

While these methodologies are standard for evaluating compounds targeting neuronal receptors, specific data from published literature on the use of cell-based assays to investigate the effects of this compound on neuronal receptor function or other cellular responses is not available.

Assays for Amyloid-Beta Aggregation Inhibition (e.g., Thioflavin T-based fluorometric assay)

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into senile plaques. Consequently, inhibiting this aggregation is a major therapeutic strategy. The Thioflavin T (ThT) based fluorometric assay is a common in vitro method to screen for and characterize inhibitors of Aβ fibrillization. nih.govmdpi.comresearchgate.netbmglabtech.comnih.gov Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet-rich structures of amyloid fibrils. mdpi.combmglabtech.com In this assay, a solution of monomeric Aβ is incubated with and without the test compound. The fluorescence of ThT is monitored over time; a decrease in fluorescence in the presence of the compound indicates an inhibition of Aβ aggregation. acs.orgmdpi.com

Although this assay is a standard and valuable tool for identifying potential anti-amyloid agents, there is no available data from scientific literature indicating that this compound has been evaluated for its ability to inhibit amyloid-beta aggregation using the Thioflavin T assay or other similar methods.

In Vivo Experimental Paradigms (Focus on Methodologies and Models)

Animal Models for Investigating Neurological Processes (e.g., mice models for cognitive impairment research, guinea pig)

To investigate the effects of compounds on complex neurological processes like cognition, researchers utilize various animal models. frontiersin.orgmdpi.comnih.govkosfaj.orgnih.gov For studying cognitive impairment, transgenic mouse models that overexpress genes associated with Alzheimer's disease, such as those for amyloid precursor protein (APP) or tau, are commonly used. mdpi.comnih.govnih.gov These mice develop age-dependent pathological features and cognitive deficits that can be assessed using a battery of behavioral tests, including the Morris water maze, Y-maze, and contextual fear conditioning, which evaluate spatial learning, working memory, and associative memory, respectively. mdpi.comnih.govnih.gov Non-transgenic models can also be created by inducing cognitive deficits through the administration of pharmacological agents like scopolamine, which blocks muscarinic acetylcholine (B1216132) receptors. kosfaj.org

Despite the availability and utility of these models for assessing potential cognitive enhancers, there is no published scientific literature detailing the evaluation of this compound in animal models of cognitive impairment.

Functional Assays in Isolated Tissue Preparations (e.g., guinea pig left atrium for neuromuscular blockade reversal, M2 receptor assays)

Functional assays using isolated tissue preparations provide a bridge between in vitro and in vivo studies, allowing for the examination of a compound's effect on a functional biological system in a controlled ex vivo setting. The guinea pig left atrium is a classic model for studying cardiac muscarinic receptors, particularly the M2 subtype. drugbank.comacs.org These receptors are involved in regulating heart rate, and their antagonism can be measured by observing changes in the force and rate of atrial contractions.

This preparation has been used to assess the M2 receptor antagonist activity of this compound and its derivatives. drugbank.comacs.org Additionally, the ability of these compounds to reverse neuromuscular blockade induced by agents like d-tubocurarine can be evaluated in preparations such as the phrenic nerve-hemidiaphragm. drugbank.com This reversal is indicative of an increase in acetylcholine levels at the neuromuscular junction, often due to acetylcholinesterase inhibition. For the N-ethyl analogue of this compound, the pAI50 for reversing neuromuscular blockade was 6.45, and the pKb for M2 receptor antagonism was 5.65. acs.orgresearchgate.netnih.gov

Table 2: Functional Activity of a this compound Analogue in Isolated Tissue

Compound Functional Assay Measurement Value (± SD)
N-ethyl-Caproctamine Reversal of Neuromuscular Blockade pAI50 6.45 (± 0.07)
N-ethyl-Caproctamine M2 Receptor Antagonism pKb 5.65 (± 0.06)

Data sourced from Tumiatti et al., 2003. acs.orgresearchgate.netnih.gov

Microdialysis Techniques for Neurotransmitter Release Monitoring in Research Animals

In the landscape of preclinical neuropharmacology, understanding a compound's effect on neurotransmitter dynamics is paramount. Microdialysis is a powerful and widely used in vivo technique for monitoring the chemistry of the extracellular space in the brain of awake, behaving research animals. pronexusanalytical.compronexusanalytical.com This method offers the unique capability to sample and quantify endogenous molecules, such as neurotransmitters and their metabolites, providing a real-time window into neurochemical activity. nih.govnews-medical.net

The technique involves the stereotaxic implantation of a fine probe, which incorporates a semipermeable membrane, into a specific brain region of a research animal. news-medical.netmdpi.com A sterile physiological solution, known as a perfusate, is slowly infused through the probe. mdpi.com As the perfusate flows, small molecules present in the brain's interstitial fluid, including neurotransmitters, diffuse across the membrane into the probe down a concentration gradient. news-medical.net The resulting fluid, the dialysate, is then collected and analyzed, typically using highly sensitive analytical methods like high-performance liquid chromatography (HPLC) or mass spectrometry, to measure the concentration of the target analytes. mdpi.com

Microdialysis is particularly valuable for studying compounds like this compound, which is identified as a monoamine oxidase (MAO) inhibitor. theses.czwikipedia.org MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine (B1211576). mayoclinic.orgnih.gov By inhibiting MAO, this compound is expected to increase the synaptic availability of these neurotransmitters. mayoclinic.orgfrontiersin.org Microdialysis allows researchers to directly test this hypothesis by measuring the extracellular concentrations of these monoamines before and after the administration of the compound. pronexusanalytical.com

A typical preclinical microdialysis study to evaluate this compound would involve implanting probes into brain regions rich in monoaminergic terminals, such as the prefrontal cortex, nucleus accumbens, or striatum. After a recovery period, baseline samples of the dialysate would be collected to establish the basal, non-stimulated levels of serotonin, dopamine, and norepinephrine. pronexusanalytical.com Subsequently, this compound would be administered, and dialysate samples would continue to be collected over a period of hours.

The analysis of these samples would provide a pharmacokinetic/pharmacodynamic (PK/PD) profile, demonstrating the time course of the drug's effect on neurotransmitter release and metabolism. pronexusanalytical.com The expected result from the administration of an MAO inhibitor like this compound would be a significant and sustained increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the collected dialysate. mayoclinic.orgnih.gov This provides direct evidence of the compound's mechanism of action in a living system. nih.gov

The data generated from such studies are crucial for establishing the neurochemical profile of a compound. The tables below represent the type of data that would be generated in a microdialysis study investigating the effects of this compound on monoamine neurotransmitters.

Interactive Table 1: Representative Effect of this compound on Extracellular Neurotransmitter Concentrations

The following data is a representative illustration of expected results from a microdialysis experiment and is not derived from an actual study of this compound.

NeurotransmitterBrain RegionBaseline Concentration (pg/µL)Peak Concentration Post-Caproctamine (pg/µL)% Change from Baseline
SerotoninPrefrontal Cortex1.54.5+200%
DopamineNucleus Accumbens5.211.9+129%
NorepinephrineHippocampus2.87.0+150%

This quantitative information is fundamental for understanding the therapeutic potential of a compound for disorders characterized by monoaminergic dysregulation. nih.govmdpi.com

Caproctamine As a Lead Compound in Advanced Ligand Design

Development of Multi-Target Directed Ligands (MTDLs) from Caproctamine Scaffold

The strategy of developing Multi-Target Directed Ligands (MTDLs) aims to create a single chemical entity capable of modulating several key biological targets involved in a disease's progression. mdpi.comnih.gov This approach is considered more suitable for complex, multifactorial conditions than traditional single-target drugs. rsc.orgrsc.org

This compound was one of the first rationally designed MTDLs. ingentaconnect.comnih.gov It was developed to enhance cholinergic activity through a synergistic mechanism: inhibiting acetylcholinesterase (AChE) to reduce the breakdown of the neurotransmitter acetylcholine (B1216132), and simultaneously blocking presynaptic muscarinic M2 autoreceptors to increase acetylcholine release into the synapse. biorxiv.orgresearchgate.netresearchgate.net

The polyamine structure of this compound proved to be a versatile and "promiscuous scaffold" for further development. rsc.orgrsc.org Medicinal chemists recognized that the affinity of this scaffold for various targets could be fine-tuned by modifying the nitrogen atoms or adjusting the length of the chains separating the amine groups. rsc.org This adaptability made the this compound scaffold an ideal template for incorporating additional pharmacophores, leading to new generations of MTDLs with broader therapeutic actions. rsc.orgbiorxiv.org

Rational Design Principles for Combinatorial Ligand Development (e.g., Memoquin, Lipocrine, Carbacrine)

The rational design of MTDLs involves the strategic combination of different pharmacophoric fragments into a single hybrid molecule. mdpi.comresearchgate.net This "pharmacophore conjugation" concept has been successfully applied to evolve the this compound scaffold and similar structures into more potent and diverse therapeutic agents. unibo.it

Memoquin: This compound is a prime example of the evolution from the this compound backbone. mdpi.comunibo.it It was designed by replacing the inner polymethylene chain of this compound with a 1,4-benzoquinone (B44022) moiety derived from the antioxidant coenzyme Q10. rsc.orgresearchgate.netmdpi.com This strategic fusion aimed to combine the cholinergic-enhancing properties of this compound with potent antioxidant and anti-amyloid aggregation activities. rsc.orgresearchgate.net Docking studies have shown that Memoquin can bind to both the catalytic and peripheral sites of acetylcholinesterase (AChE) simultaneously. mdpi.comnih.gov Its design allows the benzylammonium ends to interact with key residues at these sites, while the quinone portion can engage in hydrogen bonding, providing a multi-pronged interaction with the enzyme. mdpi.comnih.gov

Lipocrine: Lipocrine is another MTDL developed using similar rational design principles, though it combines fragments from different parent compounds. ingentaconnect.comcapes.gov.br It is a hybrid of tacrine (B349632) and lipoic acid. mdpi.comscielo.br The tacrine component provides potent AChE inhibitory activity, while the lipoic acid fragment confers significant antioxidant properties. unibo.itmdpi.com The development of Lipocrine and its derivatives, including conjugates with Memoquin, demonstrates the principle of combining distinct, active moieties to create a single compound that can inhibit AChE, reduce oxidative stress, and interfere with AChE-induced Aβ aggregation. researchgate.netunibo.itnih.gov

Carbacrine (B1263760): Following the MTDL approach, carbacrine was developed by integrating synergistic fragments from 6-chlorotacrine and the neurotransmitter analogue carbachol. ingentaconnect.commdpi.com This design resulted in a compound with a multifaceted profile. In addition to inhibiting AChE and Aβ aggregation, Carbacrine also modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, another crucial target in neurodegeneration. ingentaconnect.commdpi.comnih.gov The development of Carbacrine highlights the progression of MTDL design to create agents that can interact with an even wider range of pathological targets. ingentaconnect.comnih.gov

Investigation of Hybrid Compound Formulations in Research

The investigation of hybrid compounds is a cornerstone of the MTDL strategy. nih.govscielo.br These formulations are not simply mixtures of drugs but are single, novel chemical entities designed for synergistic effects on multiple disease pathways. mdpi.comnih.gov Research into these compounds involves extensive in vitro and in vivo studies to confirm their predicted multimodal mechanisms of action. rsc.orgingentaconnect.com

For instance, the research on Memoquin confirmed its designed multifunctional profile. In vitro assays demonstrated its ability to inhibit AChE, prevent Aβ aggregation (both self-induced and AChE-induced), inhibit the enzyme BACE-1, and act as an antioxidant. researchgate.netmdpi.com In vivo experiments further validated its interaction with various endpoints in the neurotoxic cascade. ingentaconnect.com

The table below summarizes the diverse in vitro activities identified for Memoquin, showcasing the successful implementation of the MTDL design strategy.

Biological Target/ProcessObserved Activity of MemoquinReference
Acetylcholinesterase (AChE)Inhibition of enzyme activity researchgate.netmdpi.com
Aβ Aggregation (AChE-induced)Inhibition researchgate.netmdpi.com
Aβ Aggregation (Self-induced)Inhibition rsc.org
Beta-secretase 1 (BACE-1)Inhibition of enzyme activity researchgate.netmdpi.com
Oxidative StressAntioxidant properties, reduction of free radicals researchgate.net
Tau HyperphosphorylationReduction mdpi.com

Similarly, research on Lipocrine demonstrated its capacity to inhibit both AChE and its non-catalytic functions related to Aβ aggregation, alongside protecting cells from oxidative stress. researchgate.netunibo.itmdpi.com The development and subsequent investigation of these hybrid compounds provide proof-of-concept for the MTDL approach, paving the way for new therapeutic strategies against complex diseases. rsc.orgingentaconnect.com

Future Directions and Emerging Research Avenues

Exploration of Novel Binding Sites and Interaction Mechanisms

Initial research firmly established Caproctamine's dual-action mechanism, targeting both acetylcholinesterase (AChE) and presynaptic muscarinic M2 autoreceptors. biorxiv.org This synergistic cholinergic action, which simultaneously reduces acetylcholine (B1216132) hydrolysis and increases its release, marked it as a significant MTDL. biorxiv.orgnih.gov Molecular modeling studies have shown that this compound's flexible polyamine backbone allows it to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE gorge. nih.govunibo.itunibo.it

The future of this compound research lies in looking beyond these initial targets. The inherent "promiscuity" of the polyamine scaffold suggests it may interact with a variety of other biological targets. rsc.org Polyamines are known to be involved in numerous cellular processes, including the modulation of ion channels, gene expression, and cell proliferation. nih.gov Future studies will likely focus on identifying new binding partners for this compound and its derivatives. For instance, exploring its potential interactions with other enzymes implicated in neurodegeneration, such as butyrylcholinesterase (BChE), monoamine oxidases (MAOs), or beta-secretase 1 (BACE-1), could reveal a broader therapeutic profile. nih.govresearchgate.netmdpi.com The development of derivatives like Memoquin, which also inhibits BACE-1, supports this direction. rsc.orgnih.gov Uncovering these additional interaction mechanisms is crucial for understanding the full biological activity of this compound-based compounds and for designing next-generation MTDLs with enhanced efficacy and specificity.

Integration of Advanced Computational and Experimental Methodologies

Computational Approaches: Molecular docking and molecular dynamics (MD) simulations have been instrumental in visualizing how this compound interacts with the AChE gorge. unibo.itmdpi.com Advanced computational methods, including free energy perturbation and machine learning algorithms, can now offer more accurate predictions of binding affinities and pharmacokinetics. emanresearch.orgfrontiersin.org These tools can be used to perform large-scale virtual screenings of novel this compound analogues, prioritizing candidates with optimal binding characteristics before their synthesis, saving significant time and resources. nih.govplos.org

Experimental Methodologies: Kinetic studies have been essential for quantifying the inhibitory potency (IC₅₀, Kᵢ) of this compound and its derivatives against target enzymes. acs.org Structure-activity relationship (SAR) studies, where parts of the molecule are systematically modified, have provided critical insights into the chemical features necessary for biological activity. acs.orgacs.org Future experimental work will likely involve high-throughput screening assays to rapidly test the large number of compounds proposed by computational models. Furthermore, advanced analytical techniques will be required to validate the multiple activities of new MTDLs in cellular and in vivo models. nih.govnih.gov

The iterative cycle of computational design, chemical synthesis, and experimental validation forms a powerful paradigm for modern drug discovery. frontiersin.org This synergistic approach will be essential for refining the this compound scaffold to develop agents with improved potency, selectivity, and drug-like properties.

Table 1: Methodologies Used in this compound Research
Methodology TypeSpecific TechniqueApplication in this compound ResearchReference
ComputationalMolecular DockingPredicting and visualizing the binding mode of this compound within the active and peripheral sites of acetylcholinesterase (AChE). unibo.itmdpi.com
Molecular Dynamics (MD) SimulationsAssessing the stability of the this compound-AChE complex and understanding the dynamics of the interaction over time. plos.org
ExperimentalEnzyme Inhibition AssaysQuantifying the inhibitory potency (e.g., IC₅₀, Kᵢ) of this compound and its analogues against AChE and butyrylcholinesterase (BChE). acs.orgnih.gov
Structure-Activity Relationship (SAR) StudiesInvestigating how modifications to the this compound structure (e.g., on the phenyl ring or nitrogen atoms) affect its biological activity to guide the design of more potent compounds. acs.orgacs.org

Development of Next-Generation Polyamine-Based Research Probes

This compound has proven to be an excellent template for the development of new, multi-target research probes and potential therapeutic agents. researchgate.netresearchgate.net Its polyamine backbone serves as a versatile scaffold that can be modified by incorporating additional pharmacophores to engage with different biological targets simultaneously. rsc.orgnih.gov

A prime example of this strategy is the development of Memoquin . biorxiv.orgresearchgate.net Researchers transformed the dual-action this compound into a more comprehensive MTDL by replacing its flexible inner chain with a benzoquinone moiety derived from coenzyme Q10. rsc.orgrsc.org This modification endowed Memoquin with potent antioxidant properties and the ability to inhibit Aβ aggregation and BACE-1, in addition to the original AChE inhibition and M2 receptor antagonism. rsc.orgacs.orgresearchgate.net

Future research will continue to build on this concept. The polyamine backbone can be conjugated with other functional groups, such as metal chelators or fragments that target other enzymes or receptors involved in disease pathology. unibo.itnih.gov Another emerging area is the creation of fluorescently labeled polyamine probes. researchgate.net By attaching a fluorescent tag to the this compound structure, it may be possible to develop probes that allow for the direct visualization of their uptake and localization within living cells, providing invaluable insights into the polyamine transport system and the drug's mechanism of action. plos.orgrowan.edu These next-generation probes, built upon the this compound framework, represent a promising strategy for creating highly effective tools to investigate and potentially treat complex diseases. nih.govfrontiersin.orgmdpi.com

Table 2: Comparison of this compound and its Derivative, Memoquin
FeatureThis compoundMemoquinReference
ScaffoldPolyamine backbone with two amide functions and terminal 2-methoxybenzyl groups.Polyamine structure with the inner chain replaced by a 1,4-benzoquinone (B44022) scaffold. biorxiv.orgrsc.org
Primary TargetsAcetylcholinesterase (AChE) inhibitor and Muscarinic M2 receptor antagonist.AChE inhibitor and Muscarinic M2 receptor antagonist. biorxiv.orgresearchgate.net
Additional ActivitiesEnhances cholinergic transmission.Inhibits AChE-induced Aβ aggregation, inhibits BACE-1, and possesses antioxidant properties. rsc.orgresearchgate.netrsc.org
Design StrategyDual-target ligand.Multi-target-directed ligand (MTDL) incorporating an antioxidant moiety. rsc.orgnih.gov

Q & A

Q. What is Caproctamine’s primary mechanism of action in Alzheimer’s disease (AD) research, and how is it experimentally validated?

this compound functions as a reversible acetylcholinesterase (AChE) inhibitor, targeting both catalytic and non-catalytic sites to enhance cholinergic activity. Its dual mechanism includes:

  • AChE Inhibition : pIC₅₀ = 6.77 μM (AChE) and 4.30 μM (BuChE) .
  • Muscarinic M₂ Receptor Antagonism : Blocks presynaptic autoreceptors to increase acetylcholine release .
  • β-Amyloid (Aβ) Aggregation Inhibition : Limited efficacy (<5% inhibition) in preliminary assays . Methodological Validation :
  • In vitro AChE/BuChE inhibition assays using Ellman’s method .
  • Functional assays (e.g., guinea pig left atrium for M₂ receptor antagonism) .

Q. What standard assays are used to evaluate this compound’s cholinesterase inhibitory activity and Aβ aggregation effects?

  • Cholinesterase Inhibition :
  • Ellman’s Assay : Measures thiocholine production via spectrophotometry .
  • IC₅₀/pIC₅₀ Determination : Dose-response curves for enzyme activity inhibition .
    • Aβ Aggregation :
  • Thioflavin-T fluorescence assay to monitor fibril formation .
  • Transmission electron microscopy (TEM) for structural validation .

Advanced Research Questions

Q. How do structural modifications of this compound’s phenyl ring and nitrogen atoms influence its acetylcholinesterase inhibitory potency?

Structure-activity relationship (SAR) studies reveal:

  • 2-Substituent Electronic Effects : pIC₅₀ correlates with substituent pKa (e.g., N-ethyl analog 9 achieves pIC₅₀ = 7.73 for AChE) .
  • Quaternary Ammonium Derivatives : Methiodide analogs show consistent activity, confirming electronic effects dominate over steric factors . Methodological Insight :
  • Substituent variations synthesized via alkylation/acylation, followed by enzymatic kinetics and molecular docking .

Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s pharmacokinetic and pharmacodynamic profiles?

  • Bioavailability Optimization :
  • LogP adjustments to enhance blood-brain barrier penetration .
  • Metabolic stability assays (e.g., liver microsomes) .
    • Functional Assays :
  • d-Tubocurarine-induced neuromuscular blockade reversal to measure cholinergic potentiation (pAI₅₀ = 6.45 for compound 9 ) .
    • Data Reproducibility :
  • Adherence to ARRIVE guidelines for animal studies .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Case Example : Discrepancies in Aβ aggregation inhibition (<5% in vitro vs. neuroprotective effects in vivo) .

  • Hypothesis Testing :
  • Evaluate off-target effects (e.g., antioxidant properties via radical scavenger moieties in Memoquin derivatives) .
  • Multi-omics integration (transcriptomics/proteomics) to identify secondary pathways .
    • Experimental Design :
  • Use ex vivo brain slice models to bridge in vitro and in vivo findings .

Q. What strategies optimize this compound’s multi-target engagement against Alzheimer’s disease pathology?

  • MTDL Rational Design :
  • Scaffold Hybridization : Replace alkyl chains with radical scavengers (e.g., Memoquin’s quinone moiety) .
  • Synergistic Target Selection : Combine AChE inhibition, NMDA receptor modulation, and anti-apoptotic effects .
    • High-Throughput Screening :
  • Parallel artificial membrane permeability assay (PAMPA) for BBB penetration .
  • Functional cellular assays (e.g., SH-SY5Y neuroprotection under oxidative stress) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.